molecular formula C10H14N2O B11756642 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal

Cat. No.: B11756642
M. Wt: 178.23 g/mol
InChI Key: FBHJLBDDCFSXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal typically involves a multi-step process. One common method includes the condensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes in the presence of sodium bromide as an electrolyte. This reaction is carried out in a propanol medium under constant current density .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aldehyde group, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products

    Oxidation: Corresponding carboxylic acid derivatives.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-a]pyridine core is a versatile scaffold that can be modified to yield a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal

InChI

InChI=1S/C10H14N2O/c1-8(7-13)9-6-12-5-3-2-4-10(12)11-9/h6-8H,2-5H2,1H3

InChI Key

FBHJLBDDCFSXRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CN2CCCCC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.